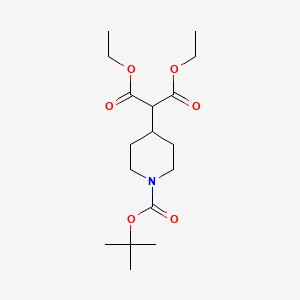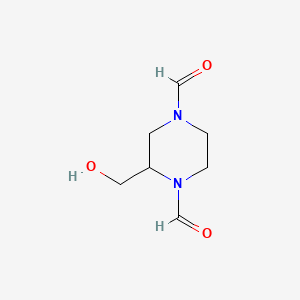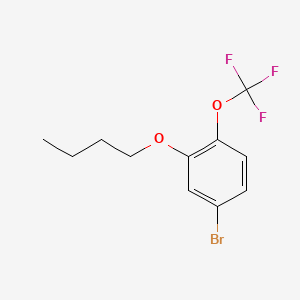
3,5-Bis(1-pyrenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(1-pyrenyl)pyridine, also known as 3,5-Di(1-pyrenyl)pyridine, is a chemical compound with the molecular formula C37H21N . It is used in research and development .
Physical And Chemical Properties Analysis
3,5-Bis(1-pyrenyl)pyridine has a molecular formula of C37H21N and an average mass of 479.569 Da . It has a density of 1.3±0.1 g/cm3, and its molar refractivity is 166.0±0.3 cm3 . It also exhibits aggregation-induced emission (AIE) characteristics .科学的研究の応用
Anticancer Research
Pyridine scaffolds, such as those in 3,5-Di(pyren-1-yl)pyridine, have been explored for their anticancer properties. They are investigated for their ability to interact with tubulin-microtubule systems, which are crucial for cell division. Targeting these systems can lead to the development of new anticancer agents .
Environmental Sensing
Due to the polarity-dependent vibronic emission of pyrene, compounds like 3,5-Di(pyren-1-yl)pyridine serve as environmental probes. They can indicate changes in the microenvironment, such as pH shifts or the presence of specific pollutants, by altering their emission characteristics .
Chemosensors for Metal Ions
The structure of 3,5-Di(pyren-1-yl)pyridine allows it to act as a chemosensor for metal ions. It can selectively bind to certain ions, causing a change in its optical properties. This selectivity is crucial for detecting and quantifying metal ions in various samples, from industrial waste to biological fluids .
特性
IUPAC Name |
3,5-di(pyren-1-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H21N/c1-3-22-7-9-26-11-15-30(32-17-13-24(5-1)34(22)36(26)32)28-19-29(21-38-20-28)31-16-12-27-10-8-23-4-2-6-25-14-18-33(31)37(27)35(23)25/h1-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTQHSDEZACXAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CN=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di(pyren-1-yl)pyridine | |
Q & A
Q1: What is known about the structural characteristics of 3,5-di(1-pyrenyl)pyridine, and how do these characteristics influence its properties?
A1: 3,5-Di(1-pyrenyl)pyridine (3,5-DPP) is characterized by a central pyridine ring substituted at the 3 and 5 positions with two pyrene units. [] This structure leads to a highly twisted conformation in the solid state, with significant interpyrene torsional angles. [] This twisted conformation contributes to the compound's amorphous nature in thin films, impacting its performance in organic light-emitting diodes (OLEDs). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)
![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)




![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)

